
1,1-Diethoxy-3,5,5-trimethylhexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diethoxy-3,5,5-trimethylhexane is a chemical compound with the molecular formula C13H28O2 and a molecular weight of 216.36 g/mol . It is a colorless liquid with a distinctive odor and is known for its high combustion value . This compound is primarily used as an intermediate in organic synthesis and has applications in various industrial processes .
Méthodes De Préparation
The synthesis of 1,1-Diethoxy-3,5,5-trimethylhexane typically involves organic synthesis routes. One common method is the reaction of 3,5,5-trimethylhexanal with ethanol in the presence of an acid catalyst . The reaction conditions usually involve refluxing the mixture to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the compound .
Analyse Des Réactions Chimiques
1,1-Diethoxy-3,5,5-trimethylhexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides . The major products formed depend on the reaction conditions and the reagents used .
Applications De Recherche Scientifique
1,1-Diethoxy-3,5,5-trimethylhexane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of metabolic pathways and enzyme interactions.
Industry: Used as a solvent, surfactant, and in the production of other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,1-Diethoxy-3,5,5-trimethylhexane involves its interaction with molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of various metabolites. The specific pathways and targets depend on the biological context and the specific application .
Comparaison Avec Des Composés Similaires
1,1-Diethoxy-3,5,5-trimethylhexane can be compared with similar compounds such as:
3,5,5-Trimethylhexanal: A precursor in its synthesis.
1,1-Diethoxy-3,3,3-trimethylhexane: A structurally similar compound with different properties.
1,1-Diethoxy-2,2-dimethylpropane: Another ether with distinct chemical behavior.
The uniqueness of this compound lies in its specific structure, which imparts unique physical and chemical properties, making it suitable for various applications .
Propriétés
Numéro CAS |
86198-35-8 |
|---|---|
Formule moléculaire |
C13H28O2 |
Poids moléculaire |
216.36 g/mol |
Nom IUPAC |
1,1-diethoxy-3,5,5-trimethylhexane |
InChI |
InChI=1S/C13H28O2/c1-7-14-12(15-8-2)9-11(3)10-13(4,5)6/h11-12H,7-10H2,1-6H3 |
Clé InChI |
SXOLJHFGARCGQT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CC(C)CC(C)(C)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


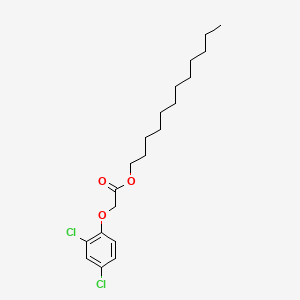
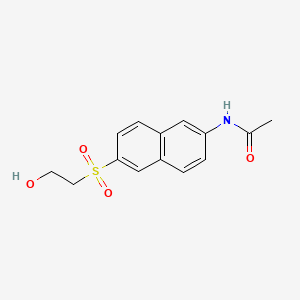
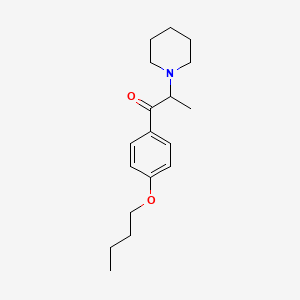
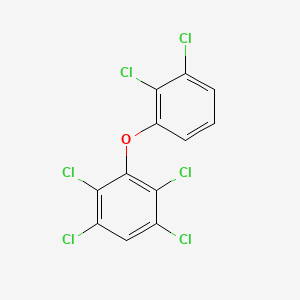
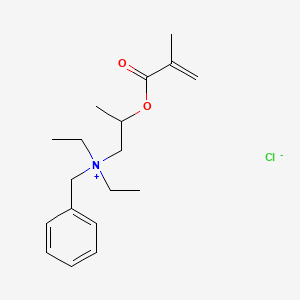
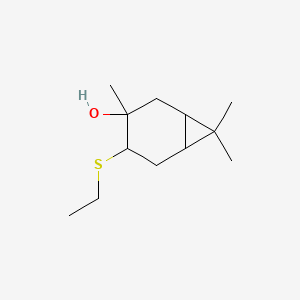

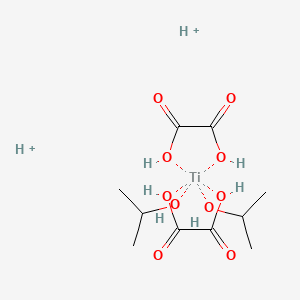


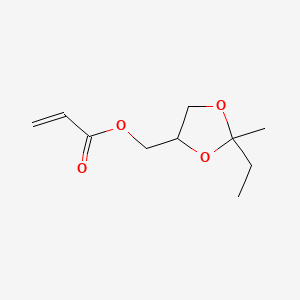
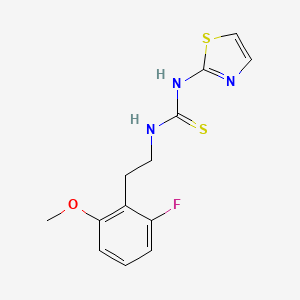
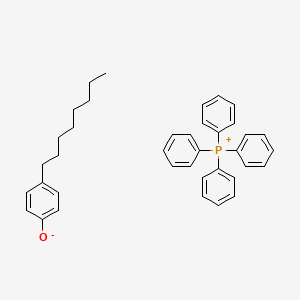
![4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate](/img/structure/B12669078.png)
